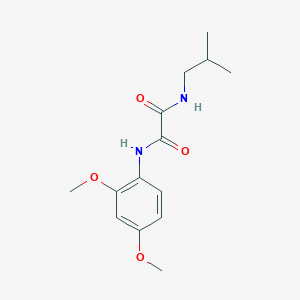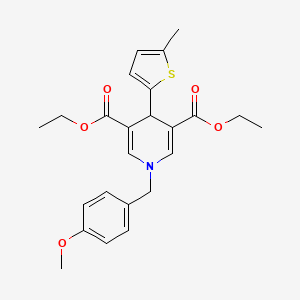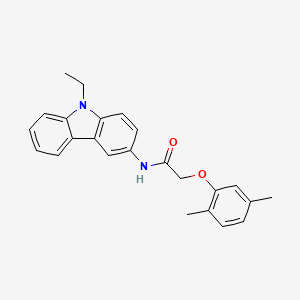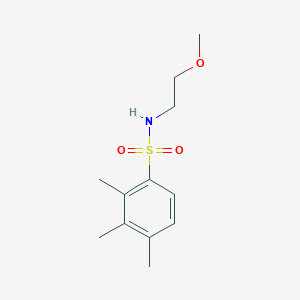
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs called CB2 receptor agonists. This compound has been found to have potential therapeutic applications in various fields, including pain management, inflammation, and neurodegenerative diseases. In
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide exerts its effects by binding to the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor by N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been found to have a range of biochemical and physiological effects. In animal models, N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been shown to reduce pain and inflammation, improve neurological function, and protect against neurodegeneration. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been found to have a good safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide in lab experiments is its high selectivity for the CB2 receptor. This allows researchers to specifically target the CB2 receptor without affecting other receptors in the body. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been found to have good oral bioavailability, making it a convenient compound to administer in animal studies. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide in lab experiments is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide. One area of interest is the potential use of N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide in animal models. Moreover, the development of more water-soluble analogs of N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide may improve its pharmacokinetics and bioavailability. Finally, the potential use of N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide in combination with other drugs for the treatment of pain and inflammation should be explored.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide is a synthetic compound that has potential therapeutic applications in various fields, including pain management, inflammation, and neurodegenerative diseases. Its mechanism of action involves the activation of the CB2 receptor, which leads to a range of biochemical and physiological effects. While N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has several advantages for lab experiments, such as its high selectivity for the CB2 receptor, its limited solubility in water may affect its pharmacokinetics and bioavailability. Nonetheless, there are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide, including its potential use in the treatment of neurodegenerative diseases and in combination with other drugs for the treatment of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to have analgesic effects in animal models of acute and chronic pain. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide has been shown to have anti-inflammatory effects in animal models of inflammation. Moreover, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-isobutylethanediamide may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)8-15-13(17)14(18)16-11-6-5-10(19-3)7-12(11)20-4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUBLWLRJPOMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-(2-methylpropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(tert-butylamino)-6-(methoxyamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4656425.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)
![5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4656472.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656482.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4656488.png)
![3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)

![1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4656508.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4656530.png)

![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)